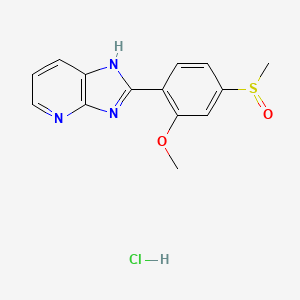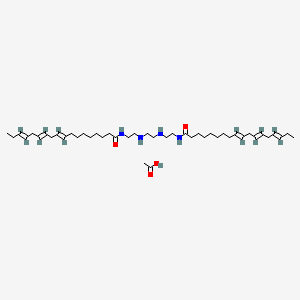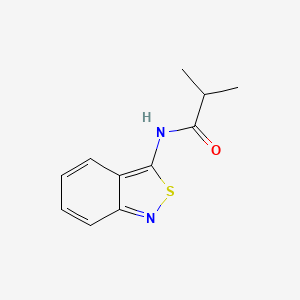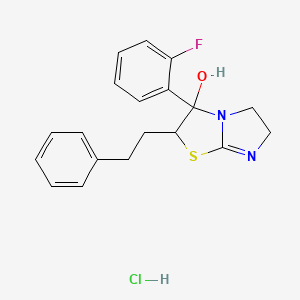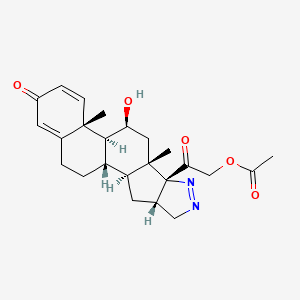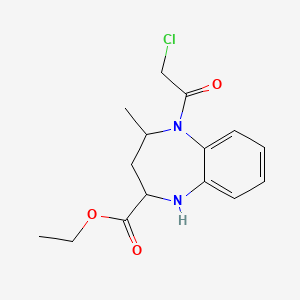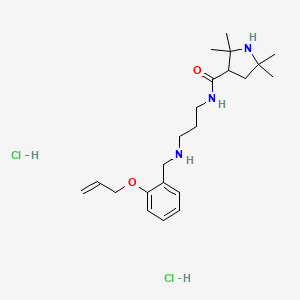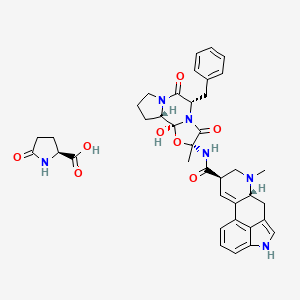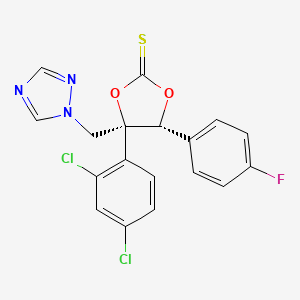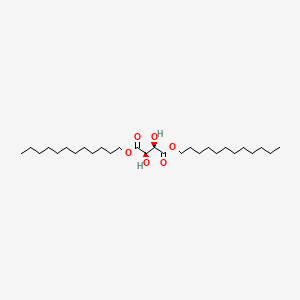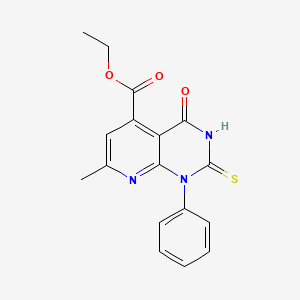
2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-1-phenyl-2-thioxo-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-1-phenyl-2-thioxo-, ethyl ester is a complex heterocyclic compound. This compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. The structure of this compound includes a fused pyridine and pyrimidine ring system, which is further functionalized with various substituents, making it a versatile molecule in medicinal chemistry and other scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. For instance, the Gould–Jacobs reaction is a common method used, which involves heating the reactants at 250°C in a mixture of diphenyl oxide and biphenyl . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production of such compounds often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The choice of solvents, catalysts, and purification methods are crucial for scaling up the production process.
化学反応の分析
Types of Reactions
2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Bases: Such as sodium methoxide in butanol for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of the methylsulfanyl group can lead to the formation of sulfoxides or sulfones .
科学的研究の応用
2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors, particularly tyrosine kinase inhibitors.
Medicine: Investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives involves their interaction with specific molecular targets. For instance, some derivatives act as tyrosine kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby inhibiting its activity . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives such as:
Uniqueness
The uniqueness of 2H-Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-1-phenyl-2-thioxo-, ethyl ester lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity. Its ability to act as a potent enzyme inhibitor and its diverse applications in medicinal chemistry make it a valuable compound in scientific research .
特性
CAS番号 |
102233-00-1 |
|---|---|
分子式 |
C17H15N3O3S |
分子量 |
341.4 g/mol |
IUPAC名 |
ethyl 7-methyl-4-oxo-1-phenyl-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H15N3O3S/c1-3-23-16(22)12-9-10(2)18-14-13(12)15(21)19-17(24)20(14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,19,21,24) |
InChIキー |
AFCMUSXQNPCFLP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C(=O)NC(=S)N(C2=NC(=C1)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12696929.png)

